molecular formula C8H7NOS B1586176 5-Methylbenzo[d]thiazol-2(3H)-one CAS No. 40925-61-9

5-Methylbenzo[d]thiazol-2(3H)-one

Cat. No. B1586176
CAS RN: 40925-61-9
M. Wt: 165.21 g/mol
InChI Key: CHCYXBPFWCRKIT-UHFFFAOYSA-N
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Description

“5-Methylbenzo[d]thiazol-2(3H)-one” is a chemical compound that has been studied for its potential applications in various fields . It is related to the benzo[d]thiazole class of compounds, which have been found to have significant biological activity .


Synthesis Analysis

The synthesis of “5-Methylbenzo[d]thiazol-2(3H)-one” and related compounds has been described in the literature . The methods typically involve reactions with other organic compounds under specific conditions .


Molecular Structure Analysis

The molecular structure of “5-Methylbenzo[d]thiazol-2(3H)-one” can be analyzed using various spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

“5-Methylbenzo[d]thiazol-2(3H)-one” can participate in various chemical reactions . The nature of these reactions can depend on factors such as the presence of other compounds and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methylbenzo[d]thiazol-2(3H)-one” can be determined using various analytical techniques . These properties can include factors such as density, boiling point, and molecular weight .

Scientific Research Applications

Corrosion Inhibition

A study by Rugmini Ammal et al. (2017) investigated the effectiveness of a compound related to 5-Methylbenzo[d]thiazol-2(3H)-one for the corrosion inhibition of mild steel in hydrochloric acid. The compound showed high inhibition activity, which was attributed to its adsorption properties, following Langmuir adsorption isotherm (Rugmini Ammal, Prajila, & Joseph, 2017).

Insecticidal Activity

Research by Maddila et al. (2015) explored the synthesis of tetrazole-linked triazole derivatives and evaluated their insecticidal activity. The study found that some compounds exhibited significant activity against Plodia interpunctella (Maddila, Pagadala, & Jonnalagadda, 2015).

Antimicrobial and Antiproliferative Properties

Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, showing significant DNA protective ability and antimicrobial activity against specific strains. Some compounds exhibited cytotoxicity on cancer cell lines, highlighting their potential for chemotherapy drug development (Gür et al., 2020).

Material Science

The synthesis of N-heterocyclic carbene complexes of Au(I), Ag(I), and Pd(II) utilizing a methylpyridyl-substituted ligand was explored by Catalano and Etogo (2007). These complexes, particularly a luminescent coordination polymer, have implications for material science and catalysis (Catalano & Etogo, 2007).

Quantum Chemical Studies

A study by Qiao et al. (2017) focused on the structural characterization and quantum chemical calculations of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, contributing to the understanding of molecular interactions and properties (Qiao et al., 2017).

Safety And Hazards

The safety and hazards associated with “5-Methylbenzo[d]thiazol-2(3H)-one” can depend on factors such as the amount of the compound and the manner in which it is used .

Future Directions

The future directions for research on “5-Methylbenzo[d]thiazol-2(3H)-one” could include further exploration of its potential applications, as well as the development of new synthesis methods and analytical techniques .

properties

IUPAC Name

5-methyl-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCYXBPFWCRKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384262
Record name 5-Methylbenzo[d]thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Methylbenzo[d]thiazol-2(3H)-one

CAS RN

40925-61-9
Record name 5-Methylbenzo[d]thiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Analogous to Example 2(a), 2-acetyl-5-methyl-2-(3H)-benzothiazolone, m.p. 86°-88° C. (from isooctane/diisopropyl ether), was prepared with a yield of 51% of theory, starting from [(4-methyl-2-nitrophenyl)thio]-acetic acid. This intermediate was subsequently treated with 5 N hydrochloric acid analogous to Example 2(b). 5-Methyl-2(3H)-benzothiazolone was obtained with a yield of 74% of theory; m.p. 178°-180° C. (from ethanol/water 1:1).
[Compound]
Name
2-acetyl-5-methyl-2-(3H)-benzothiazolone
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
isooctane diisopropyl ether
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
[(4-methyl-2-nitrophenyl)thio]-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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